1-Boc-5-Cyano-3-hydroxymethylindole
Overview
Description
1-Boc-5-Cyano-3-hydroxymethylindole is a versatile chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol . This compound is part of the indole family, which is known for its aromatic heterocyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a hydroxymethyl group makes this compound particularly interesting for various synthetic and research applications .
Mechanism of Action
Target of Action
Mode of Action
It is known to be involved in various chemical reactions due to its unique properties
Pharmacokinetics
The compound has a predicted boiling point of 461.5±53.0 °C and a density of 1.19±0.1 g/cm3 . It is typically stored in a sealed container at room temperature .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a sealed container at room temperature to maintain its stability . Furthermore, safety data sheets recommend avoiding dust formation and inhalation of the compound, suggesting that the compound’s action and efficacy could be influenced by its physical state and the conditions of its use .
Biochemical Analysis
Biochemical Properties
1-Boc-5-Cyano-3-hydroxymethylindole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the cyano group can participate in nucleophilic addition reactions, further influencing the compound’s biochemical interactions. Studies have shown that this compound can interact with cytochrome P450 enzymes, leading to altered metabolic pathways and enzyme inhibition .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzyme active sites, inhibiting or activating enzyme activity through competitive or non-competitive mechanisms. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and participate in nucleophilic addition reactions further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity increases sharply beyond a certain dosage, leading to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, influencing its biochemical activity and interactions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, the compound can accumulate in the endoplasmic reticulum or mitochondria, affecting cellular metabolism and signaling pathways .
Preparation Methods
The synthesis of 1-Boc-5-Cyano-3-hydroxymethylindole typically involves multiple steps, starting from commercially available indole derivatives. One common synthetic route includes the following steps:
Protection of the indole nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to form Boc-indole.
Introduction of the cyano group: The cyano group is introduced at the 5-position of the indole ring through a nitration reaction followed by reduction and subsequent cyanation.
Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position through a formylation reaction followed by reduction to yield the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-5-Cyano-3-hydroxymethylindole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free indole.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-Boc-5-Cyano-3-hydroxymethylindole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
1-Boc-5-Cyano-3-hydroxymethylindole can be compared with other indole derivatives, such as:
1-Boc-3-hydroxymethylindole: Lacks the cyano group, which may result in different reactivity and biological activity.
5-Cyanoindole: Lacks the Boc and hydroxymethyl groups, making it less versatile for synthetic applications.
3-Hydroxymethylindole: Lacks the Boc and cyano groups, which may affect its stability and reactivity
The unique combination of the Boc, cyano, and hydroxymethyl groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-cyano-3-(hydroxymethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8,18H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAWIDMLDLCCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654325 | |
Record name | tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-11-4 | |
Record name | 1,1-Dimethylethyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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